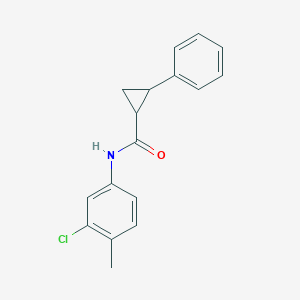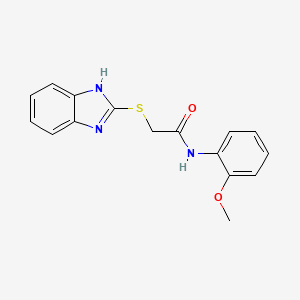![molecular formula C13H16F2N4S2 B10890354 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10890354.png)
3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound featuring a triazole ring substituted with butylsulfanyl, difluoromethyl, and a methylthiophenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Butylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with butylthiol.
Difluoromethylation: This can be carried out using difluoromethylating agents under radical or nucleophilic conditions.
Formation of the Methylthiophenylidene Moiety: This involves the condensation of the triazole derivative with 3-methylthiophene-2-carbaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or the imine bond, leading to the formation of corresponding amines or alcohols.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to undergo various chemical modifications makes it useful in the development of new materials with specific properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfur and fluorine atoms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom can form covalent bonds with biological nucleophiles, leading to the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid: Similar in having a butylsulfanyl group but differs in the overall structure and functional groups.
Difluoromethyl-substituted diazo compounds: Share the difluoromethyl group but have different core structures.
Uniqueness
3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfur and fluorine atoms in the same molecule is relatively rare and can lead to unique interactions with biological targets.
Properties
Molecular Formula |
C13H16F2N4S2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H16F2N4S2/c1-3-4-6-21-13-18-17-12(11(14)15)19(13)16-8-10-9(2)5-7-20-10/h5,7-8,11H,3-4,6H2,1-2H3/b16-8+ |
InChI Key |
CWUCZWYEPBEWDU-LZYBPNLTSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=C(C=CS2)C)C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=C(C=CS2)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-acetyl-5-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10890271.png)

![2-chloro-6-methoxy-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B10890280.png)
![9-{3-[(diethylamino)methyl]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10890302.png)
![3-(Morpholin-4-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10890307.png)
![ethyl (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoate](/img/structure/B10890315.png)

![1-(Butan-2-yl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10890324.png)
![ethyl {4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10890331.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10890345.png)
![(2E,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10890349.png)
![2-[(Cyclopentylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10890350.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B10890358.png)
